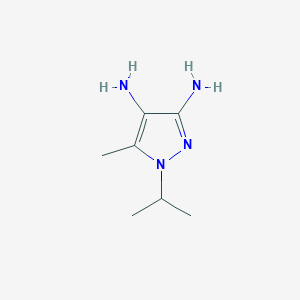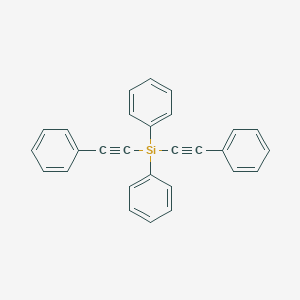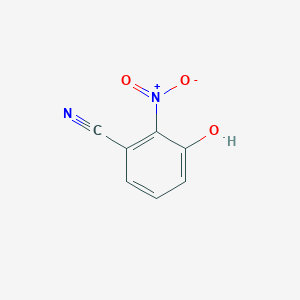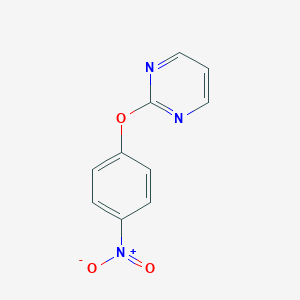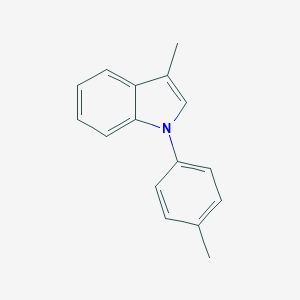
1H-Indole, 3-methyl-1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-methyl-1-(4-methylphenyl)-, also known as 4-Me-MPHI, is a chemical compound that belongs to the class of indole derivatives. This compound has been the subject of scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-methyl-1-(4-methylphenyl)- is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been proposed that this compound may interact with certain receptors in the brain, which could result in its potential use as a treatment for neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1H-Indole, 3-methyl-1-(4-methylphenyl)- has been found to exhibit various biochemical and physiological effects. For example, it has been found to possess antioxidant properties, which could help to protect against oxidative stress. Additionally, it has been found to possess anti-inflammatory properties, which could help to reduce inflammation in the body. Furthermore, this compound has been found to possess analgesic properties, which could help to reduce pain in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Indole, 3-methyl-1-(4-methylphenyl)- in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for use in various studies. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Furthermore, there is a lack of information on the potential side effects of this compound, which could limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 1H-Indole, 3-methyl-1-(4-methylphenyl)-. One area of research could focus on the development of new synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, future research could focus on the identification of the specific mechanisms of action of this compound, which could help to elucidate its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 1H-Indole, 3-methyl-1-(4-methylphenyl)- can be achieved through various methods. One of the most common methods is the Fischer indole synthesis. This method involves the reaction of a primary amine, an aldehyde, and an acid catalyst. Another method involves the reaction of 4-methylacetophenone with nitroethane, followed by reduction with sodium borohydride. This method results in the formation of 1H-Indole, 3-methyl-1-(4-methylphenyl)-.
Aplicaciones Científicas De Investigación
1H-Indole, 3-methyl-1-(4-methylphenyl)- has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential anti-inflammatory and anti-cancer activities. Additionally, it has been found to possess antifungal and antibacterial properties. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
167558-64-7 |
|---|---|
Nombre del producto |
1H-Indole, 3-methyl-1-(4-methylphenyl)- |
Fórmula molecular |
C16H15N |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |
Clave InChI |
BSPUEDYRGOEXSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Sinónimos |
3-methyl-1-(4-methylphenyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



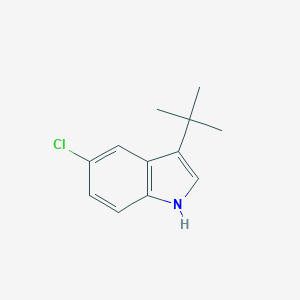
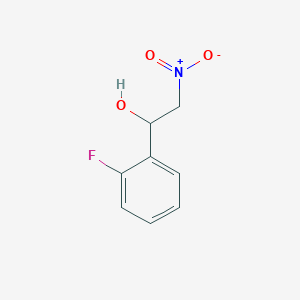
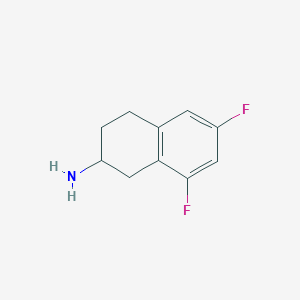
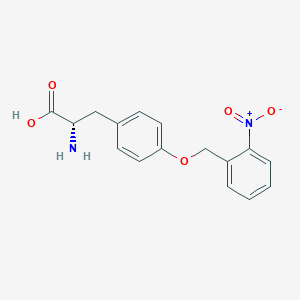
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
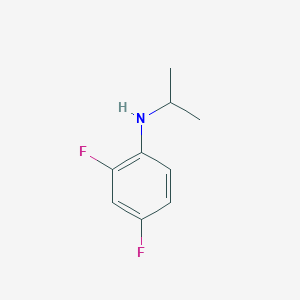
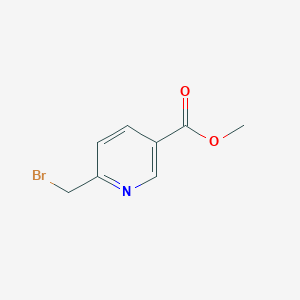
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
